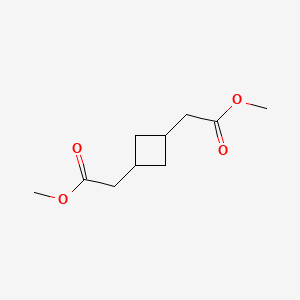
methyl(3S)-3-(methylamino)-4-phenylbutanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(3S)-3-(methylamino)-4-phenylbutanoatehydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl(3S)-3-(methylamino)-4-phenylbutanoatehydrochloride involves several steps. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3, which is then reduced in an inert solvent to form methyl-d3-amine . This intermediate is further reacted with other reagents to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods . The use of microreactors helps in controlling reaction conditions more precisely, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl(3S)-3-(methylamino)-4-phenylbutanoatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include methylating agents such as MeX, carbon dioxide, methanol, formaldehyde, formic acid, and dimethyl carbonate . The reaction conditions vary depending on the desired modification, but they typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with methyl vinyl sulfone can lead to the formation of S-(β-ethylsulfonylmethyl)-l-cysteine and S-(β-ethylsulfonylethyl)-l-cysteine .
Aplicaciones Científicas De Investigación
Methyl(3S)-3-(methylamino)-4-phenylbutanoatehydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in studying various biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects and its role in drug development .
Mecanismo De Acción
The mechanism of action of methyl(3S)-3-(methylamino)-4-phenylbutanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to methyl(3S)-3-(methylamino)-4-phenylbutanoatehydrochloride include other methylated amines and esters, such as N-monomethyl amines and tertiary butyl esters .
Uniqueness: What sets this compound apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C12H18ClNO2 |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
methyl (3S)-3-(methylamino)-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-11(9-12(14)15-2)8-10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H/t11-;/m0./s1 |
Clave InChI |
JMGTUAMNGKAUFI-MERQFXBCSA-N |
SMILES isomérico |
CN[C@@H](CC1=CC=CC=C1)CC(=O)OC.Cl |
SMILES canónico |
CNC(CC1=CC=CC=C1)CC(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



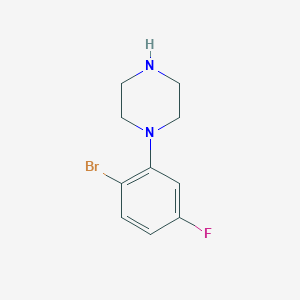
![N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)
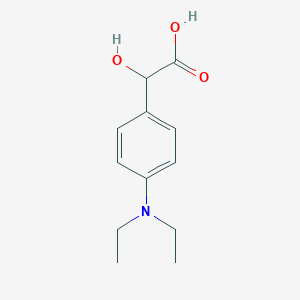
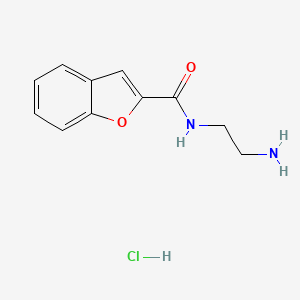
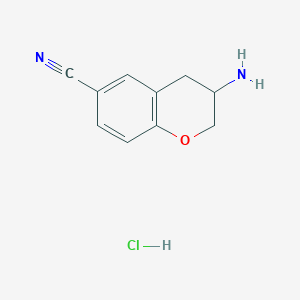
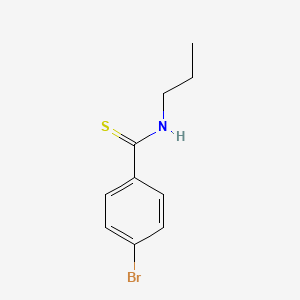
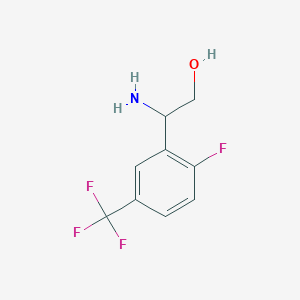


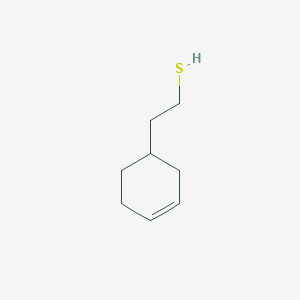
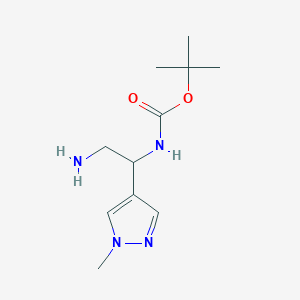
![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)
